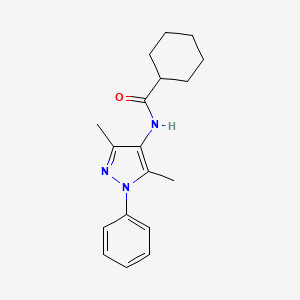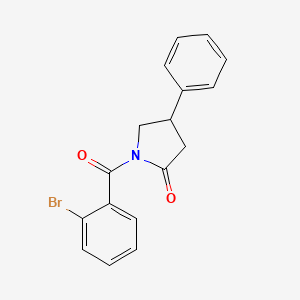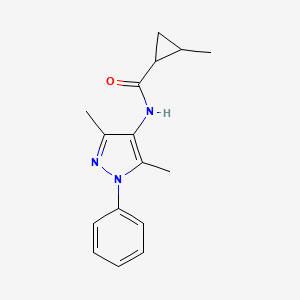
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPC is a cyclohexanecarboxamide derivative that possesses unique chemical properties, making it an ideal candidate for different research areas such as drug discovery, biochemistry, and physiology.
Mecanismo De Acción
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins, mediators of inflammation and pain. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide selectively inhibits COX-2 without affecting the activity of COX-1, which is an enzyme responsible for the production of prostaglandins that protect the stomach lining. By inhibiting COX-2, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide inhibits the production of prostaglandins, cytokines, and chemokines, which are mediators of inflammation and pain. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide also reduces the expression of adhesion molecules, which play a critical role in the recruitment of immune cells to sites of inflammation. In vivo studies have shown that N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide reduces inflammation, pain, and fever in animal models of arthritis, cancer, and fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide possesses several advantages for lab experiments. It is a stable and highly soluble compound that can be easily synthesized in large quantities. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide is also highly selective for COX-2, making it an ideal candidate for developing new drugs with reduced side effects. However, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not well established. Further studies are needed to determine the optimal dose, route of administration, and safety profile of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide.
Direcciones Futuras
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide has several potential future directions for scientific research. One of the primary areas of research is the development of new drugs for the treatment of various diseases such as arthritis, cancer, and fever. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide can be used as a lead compound for developing new drugs with improved pharmacological properties. Another potential area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide. Further studies are needed to determine the downstream targets of COX-2 inhibition by N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide. Finally, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide can be used as a tool compound for studying the role of COX-2 in various physiological and pathological processes.
Métodos De Síntesis
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide can be synthesized using a simple and efficient method that involves the reaction between 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid and cyclohexanecarbonyl chloride in the presence of a base. The reaction yields N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide as a white crystalline solid with a high yield and purity.
Aplicaciones Científicas De Investigación
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide has shown promising results in various scientific research applications. One of the primary areas of research is drug discovery, where N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide is used as a lead compound for developing new drugs. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide has been found to possess potent anti-inflammatory, analgesic, and antipyretic properties, making it an attractive candidate for developing new drugs for the treatment of various diseases such as arthritis, cancer, and fever.
Propiedades
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13-17(19-18(22)15-9-5-3-6-10-15)14(2)21(20-13)16-11-7-4-8-12-16/h4,7-8,11-12,15H,3,5-6,9-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIVVKAEWVVKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)methylsulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7456860.png)

![methyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7456871.png)


![8-Methyl-2-[(2-oxopyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456894.png)


![2-[(7-Fluoro-1-methyl-3-oxo-1,2-dihydroinden-4-yl)oxy]acetamide](/img/structure/B7456918.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]acetamide](/img/structure/B7456944.png)

![4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]-](/img/structure/B7456950.png)